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2-((Piperidin-4-ylmethoxy)methyl)thiazole

Catalog No.
S13851859
CAS No.
M.F
C10H16N2OS
M. Wt
212.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Piperidin-4-ylmethoxy)methyl)thiazole

Product Name

2-((Piperidin-4-ylmethoxy)methyl)thiazole

IUPAC Name

2-(piperidin-4-ylmethoxymethyl)-1,3-thiazole

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

InChI

InChI=1S/C10H16N2OS/c1-3-11-4-2-9(1)7-13-8-10-12-5-6-14-10/h5-6,9,11H,1-4,7-8H2

InChI Key

DQFRWIWJBAMCDH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COCC2=NC=CS2

2-((Piperidin-4-ylmethoxy)methyl)thiazole is a heterocyclic compound that combines a thiazole ring with a piperidine moiety. The thiazole ring, characterized by its nitrogen and sulfur atoms, contributes to the compound's unique chemical properties and biological activities. The piperidine group enhances its solubility and potential interactions with biological targets, making it an interesting candidate for pharmaceutical applications.

, including:

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield corresponding amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions may occur, particularly at the piperidine ring, involving alkyl halides in the presence of bases like sodium hydroxide.

The specific conditions and reagents used will determine the major products formed from these reactions .

Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including:

  • Antimicrobial: Thiazole derivatives have been shown to possess significant antimicrobial properties against various pathogens.
  • Anti-inflammatory: Compounds similar to 2-((Piperidin-4-ylmethoxy)methyl)thiazole are explored for their potential as cyclooxygenase inhibitors, which are crucial in reducing inflammation by blocking the production of prostaglandins.
  • Anticancer: The compound is being investigated for its potential anticancer properties, particularly in inhibiting cancer cell proliferation through various mechanisms .

The synthesis of 2-((Piperidin-4-ylmethoxy)methyl)thiazole typically involves:

  • Formation of Thiazole Ring: This can be achieved through methods such as Hantzsch thiazole synthesis or other established synthetic routes.
  • Coupling with Piperidine Derivatives: The thiazole is then reacted with piperidine derivatives, often utilizing coupling agents or specific reaction conditions to facilitate the formation of the desired product.

The synthesis may also include steps for purification and characterization, such as crystallization and chromatography, to ensure high yield and purity .

2-((Piperidin-4-ylmethoxy)methyl)thiazole has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating new anti-inflammatory or anticancer agents.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Material Science: The compound could also be explored for its properties in developing new materials .

Studies on 2-((Piperidin-4-ylmethoxy)methyl)thiazole have focused on its interactions with various biological targets:

  • Enzyme Inhibition: Research indicates that this compound may inhibit cyclooxygenase enzymes, impacting inflammatory pathways.
  • Receptor Modulation: Its interaction with specific receptors has been studied to understand its pharmacological effects better.

These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with 2-((Piperidin-4-ylmethoxy)methyl)thiazole. Notable examples include:

Compound NameStructural FeaturesUnique Properties
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamidesContains a benzo[d]thiazole moietyPotentially enhanced binding affinity due to phenyl substitutions
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamidesSimilar structure but with morpholineDifferent pharmacokinetic properties due to morpholine ring

Uniqueness: 2-((Piperidin-4-ylmethoxy)methyl)thiazole is distinguished by its specific substitution pattern involving both piperidine and thiazole moieties. This unique combination enhances its binding affinity to biological targets, making it a valuable candidate in drug discovery and development .

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.09833431 g/mol

Monoisotopic Mass

212.09833431 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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